molecular formula C17H17N5OS B12042331 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B12042331
M. Wt: 339.4 g/mol
InChI Key: XVLDHJYUTBLCEH-DJKKODMXSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a hydrazide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the following steps:

    Formation of the Pyrimidine Sulfanyl Intermediate: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-thiol. This is achieved through the reaction of 4,6-dimethylpyrimidine with a thiolating agent under controlled conditions.

    Condensation with Acetohydrazide: The pyrimidine sulfanyl intermediate is then reacted with acetohydrazide to form the corresponding hydrazide derivative.

    Schiff Base Formation: The final step involves the condensation of the hydrazide derivative with an indole-3-carbaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

    Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells is of particular interest.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to a cascade of cellular events, ultimately resulting in the desired biological effect, such as apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide stands out due to its unique combination of a pyrimidine ring, an indole moiety, and a hydrazide linkage This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H17N5OS/c1-11-7-12(2)21-17(20-11)24-10-16(23)22-19-9-13-8-18-15-6-4-3-5-14(13)15/h3-9,18H,10H2,1-2H3,(H,22,23)/b19-9+

InChI Key

XVLDHJYUTBLCEH-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CNC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CNC3=CC=CC=C32)C

Origin of Product

United States

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